molecular formula C16H24N2O4S B5822506 2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5822506
M. Wt: 340.4 g/mol
InChI Key: ZZIWHANSQBICEN-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-1-[4-(propylsulfonyl)piperazino]-1-ethanone is a synthetic organic compound featuring a piperazine core substituted with a propylsulfonyl group and a 3-methylphenoxy-ethanone moiety. The molecule integrates a sulfonamide-linked piperazine ring, which is a common pharmacophore in medicinal chemistry due to its ability to modulate receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-propylsulfonylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-3-11-23(20,21)18-9-7-17(8-10-18)16(19)13-22-15-6-4-5-14(2)12-15/h4-6,12H,3,7-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIWHANSQBICEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of the core piperazine structure. One common route involves the reaction of 3-methylphenol with an appropriate ethanone derivative under controlled conditions to form the 3-methylphenoxy ethanone intermediate. This intermediate is then reacted with 4-(propylsulfonyl)piperazine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENOXY)-1-[4-(PROPYLSULFONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The piperazine ring and the propylsulfonyl group play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities, particularly in their piperazine-based frameworks and aromatic substituents, but differ in key functional groups, molecular weight, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
2-(3-Methylphenoxy)-1-[4-(propylsulfonyl)piperazino]-1-ethanone (Target) 3-methylphenoxy, propylsulfonyl-piperazine C₁₆H₂₃N₂O₄S (est.) ~357.44 (est.) 1 (NH) 5
1-[2-[3-[4-(2-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone 2-chlorophenyl, hydroxypropoxy-piperazine, acetophenone C₂₇H₂₈ClN₃O₃ 490.99 1 (OH) 5
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime benzhydryl, 4-fluorophenyl, O-methyloxime C₂₆H₂₈FN₃O 417.50 0 5
3-([4-(2-fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone 2-fluorophenyl, methoxyphenyl, azetidinone C₂₇H₂₈FN₃O₂ 445.53 0 5
Key Observations:

Piperazine Modifications :

  • The target compound’s propylsulfonyl group (electron-withdrawing) contrasts with the benzhydryl (bulky, lipophilic) group in and the chlorophenyl (electron-withdrawing) in . These differences influence solubility and receptor affinity.
  • The hydroxypropoxy group in introduces a polar hydroxyl group absent in the target, likely enhancing aqueous solubility .

Aromatic Substituents: The 3-methylphenoxy group in the target provides moderate lipophilicity compared to the 4-fluorophenyl (electron-deficient) in or methoxyphenyl (electron-rich) in .

Molecular Weight and Drug-Likeness :

  • The target compound’s estimated molecular weight (~357.44 g/mol) is lower than analogs like (490.99 g/mol), suggesting better bioavailability under Lipinski’s rules.

Pharmacological Implications (Theoretical)

While direct pharmacological data for the target compound is unavailable, structural analogs provide insights:

  • Piperazine-Sulfonyl Linkage : The sulfonyl group in the target may improve metabolic stability compared to the O-methyloxime in , which could be prone to hydrolysis .
  • Chlorophenyl vs. Methylphenoxy: The 2-chlorophenyl group in may enhance receptor binding affinity in CNS-targeting drugs, whereas the 3-methylphenoxy group in the target could favor peripheral activity.

Physicochemical Properties

Property Target Compound
LogP (est.) ~2.8 (moderate lipophilicity) ~3.5 (higher due to chlorophenyl) ~4.0 (benzhydryl increases lipophilicity) ~3.2 (methoxy enhances polarity)
Solubility (aq.) Moderate (sulfonyl enhances polarity) Low (chlorophenyl and acetophenone reduce solubility) Very low (bulky benzhydryl) Moderate (azetidinone and methoxy improve solubility)

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